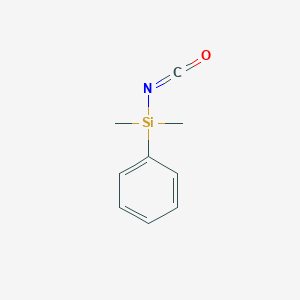
Isocyanato(dimethyl)phenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isocyanato(dimethyl)phenylsilane is an organosilicon compound with the molecular formula C₉H₁₁NOSi It is characterized by the presence of an isocyanate group (-NCO) attached to a silicon atom, which is further bonded to a phenyl group and two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Isocyanato(dimethyl)phenylsilane can be synthesized through several methods. One common approach involves the reaction of dimethylphenylchlorosilane with sodium cyanate. The reaction typically occurs in an aprotic solvent such as tetrahydrofuran (THF) under reflux conditions. The general reaction is as follows: [ \text{C}_6\text{H}_5\text{Si(CH}_3\text{)}_2\text{Cl} + \text{NaNCO} \rightarrow \text{C}_6\text{H}_5\text{Si(CH}_3\text{)}_2\text{NCO} + \text{NaCl} ]
Industrial Production Methods: Industrial production of this compound often involves the phosgenation of corresponding amines. due to the hazardous nature of phosgene, alternative methods such as the thermal decomposition of carbamates are being explored. These methods aim to improve safety and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: Isocyanato(dimethyl)phenylsilane undergoes various chemical reactions, including:
Addition Reactions: Reacts with alcohols to form urethanes.
Hydrolysis: Reacts with water to produce amines and carbon dioxide.
Polymerization: Can be used to form polyurethanes when reacted with diols.
Common Reagents and Conditions:
Alcohols: Reacts under mild conditions to form urethanes.
Water: Hydrolysis occurs readily, especially in the presence of moisture.
Diols: Used in the formation of polyurethanes under controlled conditions.
Major Products:
Urethanes: Formed from the reaction with alcohols.
Amines and Carbon Dioxide: Products of hydrolysis.
Polyurethanes: Result from polymerization reactions with diols.
Aplicaciones Científicas De Investigación
Isocyanato(dimethyl)phenylsilane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for use in drug delivery systems and medical devices.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of isocyanato(dimethyl)phenylsilane primarily involves its reactivity with nucleophiles. The isocyanate group (-NCO) is highly electrophilic, making it reactive towards nucleophiles such as alcohols, amines, and water. This reactivity is exploited in various applications, including the formation of urethanes and polyurethanes. The molecular targets and pathways involved are largely dependent on the specific nucleophile and reaction conditions .
Comparación Con Compuestos Similares
Phenylsilane: Similar in structure but lacks the isocyanate group.
Dimethylphenylchlorosilane: Precursor in the synthesis of isocyanato(dimethyl)phenylsilane.
Isocyanatopropyltriethoxysilane: Another organosilicon compound with an isocyanate group.
Uniqueness: this compound is unique due to the presence of both an isocyanate group and a silicon atom in its structure. This combination imparts distinct reactivity and properties, making it valuable in specialized applications such as the synthesis of advanced materials and polymers .
Propiedades
Número CAS |
23115-25-5 |
|---|---|
Fórmula molecular |
C9H11NOSi |
Peso molecular |
177.27 g/mol |
Nombre IUPAC |
isocyanato-dimethyl-phenylsilane |
InChI |
InChI=1S/C9H11NOSi/c1-12(2,10-8-11)9-6-4-3-5-7-9/h3-7H,1-2H3 |
Clave InChI |
OIEZCLOMEMWVEQ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C1=CC=CC=C1)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


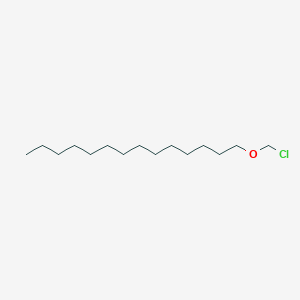
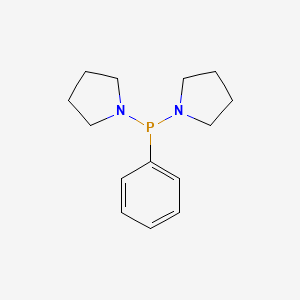
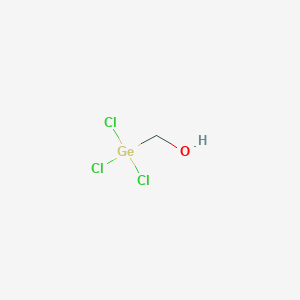
![5h-Naphtho[2,3-c]phenothiazine-8,13-dione](/img/structure/B14718909.png)
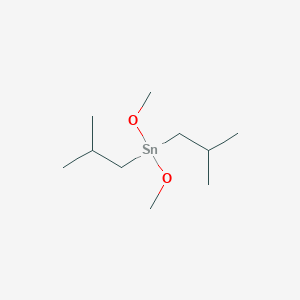
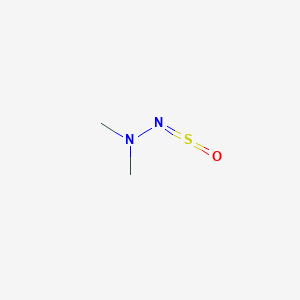
![5,7,10,11-Tetramethyl-6h-pyrido[4,3-b]carbazole](/img/structure/B14718920.png)
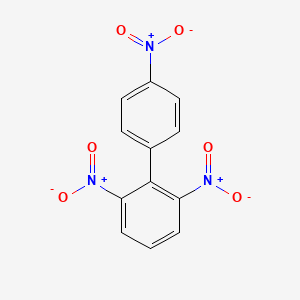
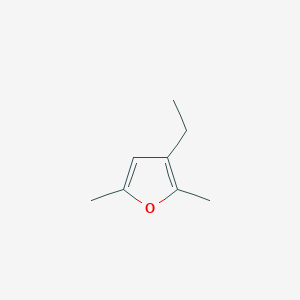
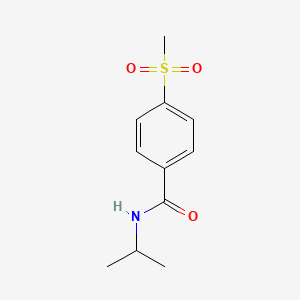
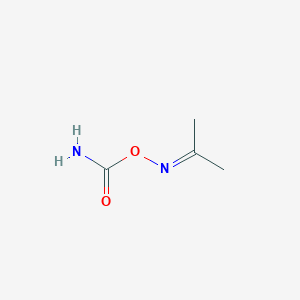
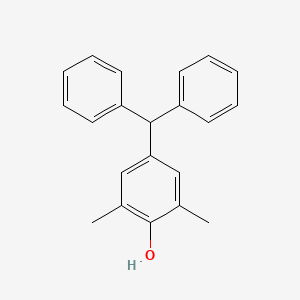
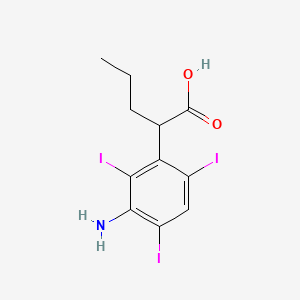
![2-Methyl-4-phenyl-5h-chromeno[2,3-d]pyrimidine](/img/structure/B14718959.png)
